Fluorescein-PEG6-bis-NHS ester
Description
The strategic design of Fluorescein-PEG6-bis-NHS ester allows it to serve as a versatile tool for researchers. The fluorescent properties of the fluorescein (B123965) moiety enable the tracking and visualization of labeled biomolecules, while the dual NHS ester groups facilitate the creation of stable, covalently linked conjugates. cd-bioparticles.netaxispharm.com This combination is particularly valuable for studying protein-protein interactions, mapping protein structures, and developing targeted molecular probes. creative-proteomics.comcreative-biolabs.com
Bifunctional labeling reagents, which possess two reactive groups, are instrumental in stabilizing and analyzing molecular interactions, particularly those that are weak or transient. creative-biolabs.comnih.gov By forming covalent bonds between interacting proteins, these crosslinkers can "capture" the complex for subsequent analysis, which might otherwise be lost during experimental procedures. creative-proteomics.comnih.gov
Homobifunctional crosslinkers, like this compound, have identical reactive groups at each end. thermofisher.com This characteristic makes them suitable for several applications:
Intramolecular Crosslinking: Linking two different sites within the same protein to provide information about its tertiary structure and the proximity of specific amino acid residues. creative-proteomics.com
Intermolecular Crosslinking: Linking two separate but interacting proteins, which is crucial for identifying and studying protein-protein interactions within their native physiological context. creative-proteomics.comcreative-biolabs.com
Polymerization: Creating polymers from monomeric units for various material science applications. thermofisher.com
The inclusion of a fluorescent reporter group, such as fluorescein, adds another layer of functionality. It allows for the direct visualization and quantification of the crosslinked products using techniques like fluorescence microscopy and spectroscopy, providing a powerful method for both affinity and fluorescent analysis. researchgate.netacs.org This dual capability is advantageous in high-throughput screening and cellular imaging studies. acs.orgacs.org The symmetrical nature of bifunctional attachment can also reduce the rotational movement of the dye, leading to more accurate interpretations in fluorescence polarization and Förster Resonance Energy Transfer (FRET) experiments. nih.gov
Polyethylene (B3416737) glycol (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units that is widely used as a linker or spacer in bioconjugation. chempep.com The incorporation of a PEG spacer, such as the PEG6 unit in this compound, offers several significant advantages that enhance the performance of molecular probes. chempep.comthermofisher.com
Key properties and benefits of PEG spacers include:
Increased Hydrophilicity: PEG is highly soluble in aqueous environments, a property conferred to the molecules it is conjugated with. chempep.comthermofisher.cominterchim.fr This is particularly beneficial for hydrophobic molecules or dyes like fluorescein, improving their solubility and preventing aggregation in the aqueous buffers used for biological experiments. axispharm.combiochempeg.com
Enhanced Biocompatibility: PEG is non-toxic and generally does not elicit an immune response, making it suitable for in vivo applications and for use in living cells. chempep.comthermofisher.com
Flexibility and Reduced Steric Hindrance: The PEG chain is highly flexible, acting as a versatile spacer arm that allows the reactive ends of the probe to access their target sites on biomolecules more effectively without causing steric hindrance. thermofisher.cominterchim.fr
Improved Stability: PEGylation, the process of attaching PEG chains, can protect conjugated molecules from enzymatic degradation, enhancing their stability. axispharm.com
The length of the PEG spacer is a critical design parameter. A discrete-length PEG, like the PEG6 in this reagent, provides a precisely defined spacer arm, allowing for better control and optimization of the distance between the conjugated molecules. thermofisher.cominterchim.fr This precise spacing can be crucial for optimizing the function of the final conjugate, whether for targeted drug delivery or for specific binding assays. thermofisher.comresearchgate.net
| Property | Description | Reference |
|---|---|---|
| Hydrophilicity | Increases the water solubility of the conjugate, preventing aggregation. | chempep.comthermofisher.comaxispharm.com |
| Biocompatibility | Non-toxic and low immunogenicity, making it suitable for in vivo use. | chempep.comthermofisher.com |
| Flexibility | Provides a flexible spacer that reduces steric hindrance and allows better access to target sites. | thermofisher.cominterchim.fr |
| Stability | Can protect the attached molecule from degradation and improve its pharmacokinetic profile. | axispharm.com |
N-hydroxysuccinimide (NHS) ester chemistry is one of the most common and effective methods for covalently labeling biomolecules. thermofisher.comcreative-proteomics.com NHS esters react specifically with primary amine groups (–NH2), which are readily available on the surface of proteins at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) (Lys, K) residues. thermofisher.combiotium.com
The reaction mechanism involves the nucleophilic attack of the unprotonated primary amine on the carbonyl group of the NHS ester. This results in the formation of a highly stable amide bond and the release of NHS as a byproduct. creative-proteomics.comglenresearch.com
Due to their high reactivity and the stability of the resulting amide bond, NHS esters are widely used to attach fluorescent dyes, quenchers, and other reporter groups to proteins, peptides, and amine-modified oligonucleotides. biotium.comlumiprobe.cominterchim.fr
| Parameter | Condition/Value | Rationale | Reference |
|---|---|---|---|
| Target Functional Group | Primary Amines (e.g., Lysine ε-amino group, N-terminus α-amino group) | Readily available on protein surfaces and nucleophilic when unprotonated. | thermofisher.combiotium.com |
| Optimal Reaction pH | 7.2 - 9.0 (often optimized around 8.3-8.5) | Balances amine deprotonation for reactivity and minimizes NHS ester hydrolysis. | thermofisher.comlumiprobe.comthermofisher.comatto-tec.com |
| Resulting Covalent Bond | Amide Bond | A very stable covalent linkage. | glenresearch.comthermofisher.com |
| Competing Reaction | Hydrolysis of the NHS ester | Increases at higher pH, reducing labeling efficiency. | thermofisher.comatto-tec.com |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine) | Compete with the target molecule for reaction with the NHS ester. | thermofisher.com |
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O17S/c49-29-2-5-32-35(26-29)63-36-27-30(50)3-6-33(36)42(32)31-4-1-28(25-34(31)43(56)65-48-39(53)9-10-40(48)54)46-44(66)45-12-14-58-16-18-60-20-22-62-24-23-61-21-19-59-17-15-57-13-11-41(55)64-47-37(51)7-8-38(47)52/h1-6,25-27,42,49-50H,7-24H2,(H2,45,46,66) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSEQWGGWBICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC(=C(C=C2)C3C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)C(=O)ON6C(=O)CCC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Theoretical Considerations in Conjugation Chemistry
Fundamental Principles of Amine-Reactive Conjugation via N-Hydroxysuccinimide Esters
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive chemical reagents widely employed for bioconjugation. glenresearch.com Their popularity stems from their ability to react selectively with primary aliphatic amines, such as those found at the N-terminus of proteins and in the side chain of lysine (B10760008) residues, to form stable, covalent amide bonds. glenresearch.comcreative-proteomics.com This reaction proceeds via a nucleophilic acyl substitution mechanism where the unprotonated primary amine attacks the carbonyl carbon of the ester. glenresearch.comcreative-proteomics.com This attack forms a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide group as a leaving group and resulting in the formation of a highly stable amide linkage between the molecules. glenresearch.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are significantly less stable and can be easily hydrolyzed or displaced by amines. glenresearch.com
Primary amines are ideal targets for conjugation because at physiological pH, they are typically protonated and positively charged, leading them to be predominantly located on the outer surfaces of a protein's native structure. thermofisher.com This accessibility allows for conjugation to occur readily in aqueous environments without causing significant protein denaturation. thermofisher.com The reaction releases N-hydroxysuccinimide as a byproduct, which can be easily removed from the final conjugate through standard purification methods like dialysis or desalting. thermofisher.com
The reaction between an NHS ester and a primary amine is critically dependent on the pH of the aqueous environment. lumiprobe.com For the reaction to occur, the primary amine must be in its unprotonated, nucleophilic state. atto-tec.com At acidic or neutral pH, primary amines are largely protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.com As the pH increases into the alkaline range (typically pH 7.2 to 9.0), the amine group becomes deprotonated (-NH2), increasing its nucleophilicity and accelerating the rate of the conjugation reaction. thermofisher.comatto-tec.com The optimal pH for most NHS ester labeling reactions is between 8.3 and 8.5, which provides a good balance for efficient conjugation. lumiprobe.com
| pH | Temperature | Half-life of NHS Ester Hydrolysis | Reference |
|---|---|---|---|
| 7.0 | 0°C | 4-5 hours | thermofisher.com |
| 7.4 | Not Specified | >120 minutes | researchgate.netjst.go.jp |
| 8.0 | Not Specified | 1 hour | thermofisher.com |
| 8.6 | 4°C | 10 minutes | thermofisher.comthermofisher.com |
| 9.0 | Not Specified | <9 minutes | researchgate.netjst.go.jp |
This table presents the half-life of N-hydroxysuccinimide (NHS) esters at various pH levels, demonstrating the inverse relationship between pH and ester stability in aqueous solutions.
The choice of solvent system is crucial for achieving high efficiency in NHS ester conjugation reactions. creative-proteomics.com Many NHS ester reagents, particularly those without sulfonated groups, have poor water solubility and must first be dissolved in a water-miscible organic solvent before being added to the aqueous reaction mixture containing the target biomolecule. thermofisher.com The most commonly used solvents for this purpose are anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). glenresearch.com It is critical to use high-quality, dry solvents, as the presence of water will initiate hydrolysis, and nucleophilic impurities, sometimes found in lower-grade DMF, can react with the NHS ester, reducing the amount available for conjugation. lumiprobe.comatto-tec.com
The reaction itself is typically carried out in a non-nucleophilic buffer to maintain the optimal pH range (7.2-8.5). thermofisher.comresearchgate.net Buffers containing primary amines, such as Tris or glycine (B1666218), are incompatible with the reaction as they will compete with the target molecule for reaction with the NHS ester. windows.net Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080), HEPES, and sodium bicarbonate solutions. thermofisher.comwindows.net Once the conjugation reaction is complete, a buffer containing primary amines like Tris or glycine can be intentionally added to quench the reaction by consuming any remaining unreacted NHS esters. thermofisher.comwindows.net
| Component | Role in Reaction | Examples/Notes | Reference |
|---|---|---|---|
| Organic Solvents | Dissolve water-insoluble NHS esters | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). Must be anhydrous and high-purity. | glenresearch.comthermofisher.com |
| Aqueous Buffers | Maintain optimal pH for conjugation | Phosphate, Borate, HEPES, Bicarbonate (pH 7.2-8.5). | thermofisher.comwindows.net |
| Incompatible Buffers | Contain primary amines that compete with the target | Tris, Glycine. | windows.net |
| Quenching Reagents | Stop the reaction by consuming excess NHS esters | Tris, Glycine, Hydroxylamine, Ethanolamine. | thermofisher.comthermofisher.com |
This table summarizes the various solvents and buffer systems used in NHS ester conjugation chemistry, outlining their specific roles and providing examples.
Impact of the PEG6 Linker on Bioconjugation Outcomes
The polyethylene (B3416737) glycol (PEG) component of Fluorescein-PEG6-bis-NHS ester is a hydrophilic polymer composed of six repeating ethylene (B1197577) glycol units. precisepeg.comlumiprobe.comchempep.com The inclusion of this PEG6 spacer arm between the fluorescein (B123965) dye and the reactive NHS ester groups imparts several beneficial properties that significantly influence the outcomes of bioconjugation. chempep.comaxispharm.com These properties include improved hydrophilicity, biocompatibility, and flexibility. chempep.com
The PEG6 linker serves as a flexible bridge, which can be crucial for successful conjugation. The carbon-oxygen bonds within the PEG backbone can rotate freely, giving the entire chain significant conformational flexibility. chempep.com This flexibility, combined with the length of the six-unit spacer, helps to minimize steric hindrance that might otherwise prevent the terminal NHS esters from reaching their target amine groups on a biomolecule. lumiprobe.comaxispharm.com In complex, three-dimensionally folded structures like proteins, target lysine residues may be located in sterically crowded regions. The PEG6 arm can extend into these areas, effectively increasing the reactive radius of the NHS ester and improving the likelihood of a successful conjugation event. biochempeg.com
In complex biological environments, non-specific adsorption of proteins and other biomolecules onto a labeled conjugate can be a significant problem, leading to background signal and reduced specificity. nih.gov PEG linkers are well-known for their ability to reduce such non-specific interactions. nih.govmdpi.com The hydrophilic ethylene oxide units of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell around the conjugate. chempep.com This "cloud" of water acts as a physical, steric barrier that shields the conjugate, reducing non-specific binding of other proteins and macromolecules. nih.govnsf.govresearchgate.net This "stealth" property is critical for maintaining the solubility and stability of the conjugate, preventing aggregation, and ensuring that any observed interactions are specific to the intended target. researchgate.net The density of the PEG chains on a surface is important; a higher density favors a more extended "brush" conformation which is more effective at preventing non-specific adsorption. nsf.gov
Bifunctional Reactivity of this compound for Cross-Linking and Dual Labeling
This compound is classified as a homobifunctional crosslinker because it possesses two identical reactive groups—the NHS esters—at the ends of the PEG spacer. windows.netbroadpharm.com This bifunctionality allows the molecule to covalently connect two separate molecules that each contain primary amines. genotech.com This is useful for studying protein-protein interactions, where the crosslinker can be used to permanently link interacting partners. thermofisher.comkorambiotech.com The reagent can also be used to create intramolecular crosslinks within a single large protein or peptide, providing information about its three-dimensional structure. iris-biotech.de
The molecule also offers dual-functionality. In addition to its cross-linking capability, the integrated fluorescein molecule serves as a stable fluorescent reporter, with excitation and emission maxima around 494 nm and 517 nm, respectively. broadpharm.com This allows for the resulting conjugate(s) to be easily detected and quantified using fluorescence-based techniques such as microscopy or flow cytometry. acs.org Therefore, this compound is a powerful tool for applications that require not only the covalent linkage of biomolecules but also their subsequent visualization and tracking. cd-bioparticles.netaxispharm.com
Methodological Frameworks for Implementing Fluorescein Peg6 Bis Nhs Ester in Research Protocols
Optimization of Conjugation Reaction Parameters
The successful conjugation of Fluorescein-PEG6-bis-NHS ester to a substrate is dependent on several critical reaction parameters. Careful optimization of these parameters is necessary to achieve the desired degree of labeling while minimizing undesirable side reactions such as hydrolysis of the NHS esters and cross-linking of the target molecules.
The molar ratio of this compound to the target substrate is a primary determinant of the labeling efficiency. thermofisher.com Due to the bifunctional nature of this reagent, with two NHS ester groups, it has the potential to react with one or two primary amine groups. This can lead to either simple labeling or cross-linking of the substrate molecules. thermofisher.com
To control the extent of conjugation, a typical starting point is to use a molar excess of the labeling reagent. broadpharm.com For labeling proteins, a 10- to 50-fold molar excess of a bifunctional NHS-PEG reagent over the amount of amine-containing protein is often recommended to achieve sufficient conjugation. nanocs.net However, the optimal ratio is highly dependent on the specific substrate and the desired outcome. For instance, when labeling antibodies with a fluorescein-NHS ester, a 15- to 20-fold molar excess is often considered optimal. thermofisher.com
It is crucial to consider the concentration of the protein solution, as dilute solutions may require a greater molar excess of the labeling reagent to achieve the same level of incorporation as more concentrated solutions. broadpharm.com The bifunctionality of this compound can also lead to the formation of protein-protein conjugates, which may increase the viscosity of the solution. scielo.br Therefore, empirical testing of a range of molar ratios is essential to determine the optimal conditions for a specific application. tocris.com
Table 1: General Stoichiometric Ratios for NHS Ester Conjugation
| Substrate | Typical Molar Excess of NHS Ester Reagent | Reference |
|---|---|---|
| General Proteins | 10- to 50-fold | nanocs.net |
| Antibodies | 15- to 20-fold | thermofisher.com |
The temperature and duration of the conjugation reaction significantly influence the outcome. NHS ester reactions with primary amines are typically carried out at room temperature for 30 to 60 minutes or on ice (approximately 4°C) for 2 hours. broadpharm.comnanocs.netaxispharm.com The lower temperature can help to minimize the hydrolysis of the NHS ester, which is a competing reaction in aqueous solutions. thermofisher.comthermofisher.com
The optimal incubation time can vary depending on the substrate and the desired degree of labeling. For some applications, shorter incubation times of around 30 minutes at room temperature are sufficient, while others may benefit from longer incubations of up to 4 hours or even overnight on ice. lumiprobe.comwindows.net It is important to note that increasing the incubation time can potentially increase the degree of labeling. tocris.com
The reaction is typically performed in a buffer with a pH between 7.2 and 8.5. thermofisher.com Common buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers. thermofisher.comnanocs.netaxispharm.com It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with the target substrate for reaction with the NHS ester. thermofisher.comaxispharm.com After the desired incubation period, the reaction can be quenched by adding an amine-containing buffer like Tris or glycine (B1666218). tocris.comaxispharm.com
Table 2: Typical Incubation Conditions for NHS Ester Conjugation
| Temperature | Incubation Time | Reference |
|---|---|---|
| Room Temperature | 30 - 60 minutes | broadpharm.comnanocs.netaxispharm.com |
| 4°C (on ice) | 2 hours to overnight | broadpharm.comaxispharm.com |
Post-Conjugation Purification and Separation Techniques
Following the conjugation reaction, it is essential to remove unreacted this compound, hydrolyzed byproducts, and any cross-linked aggregates to obtain a purified conjugate. thermofisher.com A combination of chromatographic and filtration techniques is commonly employed for this purpose.
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a widely used method for separating the labeled protein from smaller, unreacted dye molecules based on their differences in hydrodynamic radius. researchgate.netnih.gov This technique is effective in removing low molecular weight byproducts and unreacted PEG reagents. researchgate.net
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), can also be utilized for the purification and analysis of PEGylated proteins. RP-HPLC separates molecules based on their hydrophobicity and can be effective in separating positional isomers of PEGylated conjugates on an analytical scale.
Dialysis is a common and straightforward method for removing small, unreacted molecules from a solution of larger, labeled proteins. thermofisher.combroadpharm.com The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the smaller, unreacted this compound and its hydrolysis products to diffuse out into a larger volume of buffer, while retaining the larger protein conjugate. thermofisher.comscielo.brnih.gov
Ultrafiltration is another effective technique for purifying PEGylated proteins. scielo.brnih.gov This method uses a semipermeable membrane with a defined MWCO to separate molecules based on size under pressure. It can be used to both concentrate the labeled protein and remove unreacted reagents. scielo.brnih.gov
Analytical Characterization of this compound Conjugates
After purification, it is crucial to characterize the conjugate to determine the extent of labeling and confirm the integrity of the product.
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to determine the degree of labeling (DOL), which is the average number of fluorescein (B123965) molecules conjugated to each substrate molecule. nih.govnih.gov This is achieved by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of fluorescein (around 494 nm). thermofisher.com A correction factor is applied to the absorbance at 280 nm to account for the contribution of the fluorescein dye at this wavelength. nih.gov
Mass spectrometry (MS) is a powerful tool for characterizing PEGylated proteins. cuni.cz It can provide information on the molecular weight of the conjugate, confirming the addition of the this compound moiety. researchgate.net Furthermore, MS can reveal the heterogeneity of the sample, indicating the presence of species with different degrees of PEGylation. researchgate.net
Nuclear magnetic resonance (NMR) spectroscopy can also be employed for the structural characterization of PEGylated proteins. nih.govnih.govintertek.com Proton NMR (¹H NMR) can be used to quantify the degree of PEGylation by comparing the integrals of the PEG methylene (B1212753) protons to those of the protein. researchgate.net Solid-state NMR has also been shown to be a viable method for assessing the structural integrity of PEGylated proteins. nih.gov
Spectroscopic Analysis of Fluorescently Labeled Biomolecules (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)
Spectroscopic methods are fundamental for the initial confirmation and quantification of fluorescent labeling. These techniques leverage the intrinsic photophysical properties of the fluorescein moiety to provide rapid and accessible data on the success of the conjugation reaction.
UV-Visible (UV-Vis) Spectroscopy: This technique is primarily used to determine the degree of labeling (DOL), which represents the average number of fluorophore molecules conjugated to each biomolecule. The analysis involves measuring the absorbance of the purified conjugate solution at two key wavelengths: 280 nm, which is the characteristic absorbance maximum for proteins (due to tryptophan and tyrosine residues), and ~494 nm, the maximum absorbance for the fluorescein dye. By applying the Beer-Lambert law and correcting for the fluorophore's absorbance contribution at 280 nm, one can accurately calculate the concentrations of both the protein and the conjugated dye, thereby yielding the DOL. nih.govnih.gov
Fluorescence Spectroscopy: This highly sensitive technique confirms that the conjugated fluorescein retains its fluorescent properties post-labeling. The labeled biomolecule is excited at the maximal excitation wavelength of fluorescein (approximately 494 nm), and the resulting emission spectrum is recorded. A characteristic emission peak around 517-520 nm confirms the presence of the covalently attached, fluorescently active tag. researchgate.net This method is not only qualitative but can also be used for quantification, often providing much higher sensitivity than absorbance measurements, which is particularly useful for analyzing samples with low concentrations.
Below is a table summarizing the key spectroscopic parameters for fluorescein-labeled biomolecules.
| Parameter | Wavelength (nm) | Technique | Purpose |
| Protein Absorbance Max (Amax) | ~280 | UV-Vis Spectroscopy | Quantification of biomolecule concentration |
| Fluorescein Absorbance Max (Amax) | ~494 | UV-Vis Spectroscopy | Quantification of conjugated fluorophore |
| Fluorescein Excitation Max (Exmax) | ~494 | Fluorescence Spectroscopy | Excitation of the fluorophore for emission measurement |
| Fluorescein Emission Max (Emmax) | ~517 | Fluorescence Spectroscopy | Detection and confirmation of fluorescent signal |
Electrophoretic and Chromatographic Assessment of Conjugation Efficiency (e.g., SDS-PAGE, Agarose (B213101) Gel Electrophoresis, HIC)
To visually confirm conjugation and assess the purity and heterogeneity of the labeled product, researchers employ various separation techniques.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE is an indispensable tool. researchgate.netbiorxiv.org When the labeled protein mixture is run on a polyacrylamide gel, the covalent attachment of one or more this compound molecules increases the molecular weight of the protein. This results in a noticeable upward shift in the band position compared to the unlabeled protein control. Furthermore, the inherent fluorescence of the tag allows for direct visualization of the protein bands under UV or blue-light illumination, eliminating the need for traditional protein stains and confirming that the fluorescence is associated with the protein of interest.
Agarose Gel Electrophoresis: This technique is the counterpart to SDS-PAGE for nucleic acids. DNA or RNA labeled with this compound will also exhibit altered migration through an agarose gel. nih.gov Similar to SDS-PAGE, the fluorescent tag enables direct visualization of the bands, confirming successful conjugation.
Mass Spectrometric Approaches for Molecular Confirmation and Site Mapping
Mass spectrometry (MS) provides the most definitive evidence of conjugation by measuring the precise molecular weight of the labeled biomolecule. nih.gov An increase in mass corresponding to the exact mass of the added Fluorescein-PEG6 moiety (or multiple moieties) offers unambiguous confirmation of a successful covalent reaction.
High-resolution mass spectrometry can distinguish between biomolecules labeled with different numbers of fluorescent tags, providing a detailed view of the labeling distribution. Furthermore, tandem mass spectrometry (MS/MS) techniques are employed for "site mapping." azonano.com In this approach, the labeled protein is enzymatically digested into smaller peptides. The resulting peptide mixture is then analyzed by MS/MS. By identifying the specific peptides that show a mass increase corresponding to the fluorescent tag, researchers can pinpoint the exact amino acid residues (typically lysines) that were modified by the NHS ester reaction. broadpharm.com This level of detail is crucial for understanding how the labeling might affect the biomolecule's structure and function, particularly if the modification occurs within an active site or binding interface. nih.govucc.ie
Dynamic Light Scattering (DLS) for Conjugate Size and Homogeneity Evaluation
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic radius (a measure of size) of molecules and particles in solution. nih.gov It is a powerful tool for assessing the quality of a bioconjugate preparation. The primary applications of DLS in this context are to monitor changes in size upon conjugation and to detect the presence of aggregates. researchgate.net
Covalent attachment of the this compound will lead to an increase in the hydrodynamic radius of the target biomolecule. researchgate.netnih.gov DLS can quantify this size increase, providing further evidence of successful conjugation. Perhaps more importantly, DLS is highly sensitive to the presence of small amounts of large aggregates that may form during the labeling or purification process. azonano.comresearchgate.net A DLS analysis resulting in a single, narrow peak indicates a monodisperse, homogenous sample, while the appearance of larger peaks or a high polydispersity index (PDI) signals the presence of undesirable aggregates, which can compromise subsequent experiments.
The table below summarizes the expected outcomes from DLS analysis of a successful and homogenous bioconjugation.
| Sample | Expected Hydrodynamic Radius | Expected Polydispersity | Interpretation |
| Unlabeled Biomolecule | R | Low | Baseline measurement of the starting material. |
| Labeled Bioconjugate | > R | Low | Successful conjugation leading to an increase in size with no significant aggregation. |
| Aggregated Sample | Significantly > R | High | Presence of undesirable high molecular weight species. |
Advanced Research Applications and Strategic Utilizations of Fluorescein Peg6 Bis Nhs Ester
Functionalization of Proteins and Peptides for Mechanistic Studies
The dual NHS ester groups of Fluorescein-PEG6-bis-NHS ester are highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides. This reactivity allows for stable, covalent amide bond formation, providing a robust method for attaching a fluorescent and PEGylated tag. This functionalization is instrumental in a variety of mechanistic studies, from proteomic analysis to the investigation of complex biomolecular interactions. The hydrophilic PEG6 spacer not only improves the water solubility of the labeled biomolecule but also reduces steric hindrance, often helping to preserve the native function of the protein or peptide after conjugation.
The most direct application of this compound in proteomics is the global labeling of lysine residues. Since lysine is a relatively abundant amino acid and its side chain is frequently exposed on the protein surface, reacting a protein with this bifunctional reagent under appropriate pH conditions (typically pH 8.0-9.0) leads to the non-selective attachment of the fluorescein-PEG tag to multiple sites. researchgate.net
This global labeling strategy is particularly useful for:
Tracking and Visualization: Labeled proteins can be easily visualized in fluorescence microscopy or quantified by flow cytometry. For instance, researchers have used fluorescein-PEG-NHS to label surface proteins on yeast cells to screen protein engineering libraries and study heterologous protein secretion. mit.edu
Proteomic Quantification: While not a primary method for high-throughput quantitative proteomics like isobaric tags, the fluorescent signal can be used to determine labeling efficiency and protein concentration in purified samples. The stable amide linkage ensures the tag remains attached throughout analytical procedures.
Confirmation of Surface Accessibility: The extent of labeling can provide low-resolution structural information about which lysine residues are accessible on the protein's surface. In one study, N-terminal sequencing of fragments from a labeled antibody (hIgG1) helped identify specific lysine residues that were susceptible to cleavage, providing insights into protein stability. mit.edu
While the bis-NHS ester can react with all primary amines, site-selective labeling of the N-terminus can be achieved by carefully controlling the reaction conditions. The α-amino group at the N-terminus of a protein generally has a lower pKa (typically 7.0-8.0) compared to the ε-amino group of lysine residues (pKa ≈ 10.5). By performing the conjugation reaction at a physiological or slightly acidic pH (e.g., pH 7.0), the N-terminal amine is more nucleophilic than the lysine side chains, allowing for preferential modification at this single site.
This methodology is critical when a specific, stoichiometric 1:1 labeling ratio is required to preserve protein function or for applications where the location of the label must be precisely known. While the general principle is well-established for NHS esters, its application with this compound allows for the creation of precisely targeted fluorescent probes for functional assays. One of the two NHS groups would react with the N-terminus, leaving the second available for other conjugation or cross-linking applications, or it can be hydrolyzed to a carboxyl group if not needed.
The structure of this compound is well-suited for studying protein-protein interactions (PPIs). The presence of two NHS esters allows the molecule to act as a homobifunctional crosslinker, potentially linking two interacting proteins if they both have accessible amine groups within the spacer's reach.
Furthermore, the fluorescein (B123965) moiety serves as an excellent donor fluorophore for Förster Resonance Energy Transfer (FRET). FRET is a distance-dependent process that can measure molecular proximity on a 1-10 nm scale. In a typical FRET assay for PPIs:
One protein of interest is labeled with a donor fluorophore (e.g., fluorescein using Fluorescein-PEG6-NHS ester).
A second, interacting protein is labeled with a suitable acceptor fluorophore (e.g., Rhodamine or a Cyanine dye).
If the two proteins interact, bringing the donor and acceptor into close proximity, excitation of the donor (fluorescein) will result in energy transfer to the acceptor, causing the acceptor to fluoresce and the donor's fluorescence to be quenched.
This approach has been demonstrated in principle by the creation of dual-labeled peptide conjugates, such as a somatostatin (B550006) derivative labeled with both fluorescein and rhodamine to enable structural analysis. ucl.ac.uk In another sophisticated example, a fluorescein-PEG conjugate was used in an assay with a specially engineered fluorescein-binding protein, where the binding event could be detected through fluorescence quenching, effectively reporting on a specific protein-ligand interaction. acs.org
Attaching a fluorescent label to an enzyme can provide a powerful tool for studying its activity, localization, and kinetics without interfering with its function, provided the label is positioned away from the active site. ucl.ac.uk this compound is used in this context to create fluorescently tagged enzymes for various assays.
A key consideration is ensuring the label does not perturb enzymatic activity. Research has shown that enzymes can be successfully labeled with fluorescein-containing probes without significant loss of function. For example, a study involving Histidine-tagged yeast cytosine deaminase (His6-yCD) demonstrated that conjugation with a fluorescein-NTA probe resulted in a stable, fluorescently labeled enzyme that retained its activity. researchgate.net The PEG spacer on the this compound can be particularly advantageous here, as it provides a flexible, hydrophilic linker that distances the bulky fluorescein dye from the protein surface, minimizing potential interference with the enzyme's catalytic domain or substrate binding pockets. Such labeled enzymes can be used to monitor enzyme binding to substrates or inhibitors or to track the enzyme's location within cellular compartments.
| Research Application Area | Example Protein/System | Labeling Strategy | Key Finding/Purpose | Citation(s) |
| Proteomic Analysis | Human IgG1 on Yeast Surface | Global Lysine Labeling | Identified accessible lysine residues involved in proteolysis to engineer more stable variants. | mit.edu |
| Protein-Protein Interaction | Somatostatin Peptide | Dual Fluorescent Labeling | Created a FRET-capable peptide by labeling with both a donor (fluorescein) and acceptor, enabling structural studies. | ucl.ac.uk |
| Protein-Ligand Binding | Fluorescein-binding scFv | Fluorescein-PEG-Biotin Labeling | Demonstrated specific quenching of fluorescein upon binding, creating a "molecular converter" for fluorescence assays. | acs.org |
| Enzyme Kinetic Studies | Yeast Cytosine Deaminase | Fluorescent Labeling | Labeled the enzyme with a fluorescein conjugate, which retained its enzymatic activity, allowing it to be tracked. | researchgate.net |
Integration into Nanomaterial and Surface Functionalization Research
The chemical properties of this compound make it highly suitable for the surface modification of a wide range of materials. The NHS ester groups provide a covalent attachment point to surfaces functionalized with primary amines, while the fluorescein tag imparts fluorescence for detection and imaging. reading.ac.ukmit.edu The PEG linker plays a crucial role in conferring biocompatibility, improving aqueous stability, and preventing non-specific protein adsorption (biofouling) on the material's surface. axispharm.com This has led to its integration into the development of advanced nanomaterials and functionalized surfaces for use as research probes.
The functionalization of nanoparticles with this compound transforms them into powerful probes for bio-imaging, diagnostics, and delivery applications. axispharm.comgoogle.com The process typically involves initial treatment of the nanoparticle to introduce amine groups on its surface, followed by reaction with the NHS ester.
Key examples from research include:
Silica (B1680970) Nanoparticles: Ultrasmall silica nanoparticles (<10 nm) have been functionalized with PEG and dye groups, including those applied via NHS-ester chemistry, to create bright, stable, and biocompatible probes for cellular and in vivo imaging. google.comgoogle.com In other work, the retention of PEGylated silica nanoparticles on intestinal mucosa was evaluated using fluorescence, demonstrating their potential for oral drug delivery systems. reading.ac.uk
Gold Nanoparticles (AuNPs): AuNPs functionalized with fluorescein-PEG have been used to study intracellular transport. These conjugates were shown to efficiently enter the nucleus of HeLa cells without significant cytotoxicity, highlighting their potential for nuclear-targeted drug delivery. core.ac.uk
Magnetic Beads: Amine-functionalized magnetic beads have been coated with fluorescein-PEG-NHS to create fluorescent tools for immunoassays and high-avidity capture of proteins in molecular engineering experiments. mit.edu
In all these applications, the combination of the nanoparticle core with the fluorescein-PEG coating creates a synergistic research tool. The nanoparticle provides a scaffold, while the coating provides aqueous solubility, biocompatibility, and a means of detection.
| Nanomaterial | Functionalization Goal | Key Research Finding | Citation(s) |
| Silica Nanoparticles | Bio-imaging / Drug Delivery | Created ultrasmall, bright, and biocompatible fluorescent probes for imaging; evaluated mucosal retention for oral delivery. | reading.ac.ukgoogle.comgoogle.com |
| Gold Nanoparticles | Intracellular Transport Study | Enabled efficient transport of fluorescein into the cell nucleus, demonstrating potential for nuclear-targeted therapies. | core.ac.uk |
| Magnetic Beads | Protein Engineering / Immunoassays | Developed fluorescent beads for the highly avid magnetic capture of proteins from complex libraries. | mit.edu |
Development of Bio-interfaces for Biosensing Platforms
The creation of effective bio-interfaces on sensor surfaces is fundamental to the development of sensitive and reliable biosensing platforms. This compound serves as a critical tool in this process by enabling the stable immobilization of biorecognition molecules. axispharm.commedkoo.com The compound features two N-hydroxysuccinimide (NHS) ester groups, which are highly reactive toward primary amines, such as those found on the lysine residues of proteins and antibodies. thermofisher.com This reactivity allows for the formation of stable, covalent amide bonds, securely anchoring these biomolecules to a sensor surface that has been appropriately functionalized. axispharm.com
A key component of this linker is the hexaethylene glycol (PEG6) spacer. This hydrophilic spacer plays a significant role in improving the performance of the biosensor. It helps to minimize non-specific binding of unwanted proteins or molecules from the sample matrix to the sensor surface. This reduction in non-specific adsorption is crucial for lowering background signal and thereby enhancing the sensor's sensitivity and signal-to-noise ratio. The flexibility and length of the PEG spacer also provide steric hindrance, creating distance between the immobilized biomolecule and the surface, which helps preserve the biomolecule's natural structure and biological activity.
Furthermore, the integral fluorescein moiety acts as a built-in reporter. This fluorescent tag allows for direct confirmation and quantification of successful biomolecule immobilization during the development phase of a biosensor, which can be visualized through techniques like fluorescence microscopy.
| Feature | Role in Bio-interface Development | Benefit |
| bis-NHS Ester | Covalently couples amine-containing biomolecules (e.g., antibodies) to the sensor surface. thermofisher.com | Stable and robust immobilization of biorecognition elements. |
| PEG6 Spacer | Reduces non-specific binding and provides spatial separation from the surface. | Increases signal-to-noise ratio and helps maintain protein activity. |
| Fluorescein | Provides a fluorescent signal for verification. | Allows for direct confirmation and quantification of surface functionalization. |
Development of Advanced Biosensing Methodologies
The distinct structural features of this compound have facilitated significant advancements in biosensing technologies, leading to methods with superior detection capabilities.
This compound is a versatile reagent for creating custom fluorescent probes for a variety of biological assays. labinsights.nl By conjugating the bis-NHS ester with biomolecules like antibodies or nucleic acids, researchers can generate probes that are both highly specific to their target and easily detectable via fluorescence. The inherent high quantum yield of fluorescein ensures a strong signal, which is essential for sensitive detection.
The PEG6 spacer contributes to the probe's effectiveness by increasing its water solubility and minimizing aggregation, which is often a problem with fluorescently labeled proteins. This ensures that the probe remains active and accessible to its target, leading to more accurate and reliable assay results in applications such as flow cytometry and immunofluorescence.
Surface Plasmon Resonance (SPR) is a powerful label-free technique for analyzing biomolecular interactions. nih.gov However, its sensitivity can be limited when detecting low-abundance analytes. nih.gov The integration of fluorescence with SPR, a technique known as Surface Plasmon-Enhanced Fluorescence (SPEF) or Plasmon-Enhanced Fluorescence (PEF), offers a solution to this limitation. nih.govresearchgate.net
In this context, this compound can be used to immobilize a capture antibody onto the gold surface of an SPR sensor chip. When a target analyte binds, a secondary antibody labeled with a fluorophore can be introduced. The SPR phenomenon creates an enhanced electromagnetic field at the metal surface, which can excite the fluorescein tag on the linker or another nearby fluorophore with greater efficiency. researchgate.netmdpi.com This plasmonic enhancement leads to a significantly amplified fluorescence signal, allowing for the detection of analytes at concentrations far below the threshold of conventional SPR or standard fluorescence assays. nih.govmdpi.com The distance between the fluorophore and the metal surface is critical for this enhancement, a factor that can be optimized by the length of the PEG spacer. researchgate.net
Contributions to Targeted Drug Discovery Research Tools (excluding clinical trials)
This compound has become a valuable molecular tool in the preclinical development and characterization of innovative therapeutic agents.
Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules designed to hijack the cell's natural protein disposal system to destroy specific target proteins. gentaur.deanjiechem.com They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. gentaur.de The linker is a critical determinant of a PROTAC's properties and efficacy.
This compound is employed in PROTAC research as a PEG-based linker building block. gentaur.debiocat.commedchemexpress.com The dual NHS ester groups allow for the convenient conjugation of the two different ligand molecules during the synthesis process. The incorporated fluorescein provides a powerful advantage, enabling researchers to use fluorescence-based methods to track the PROTAC inside cells, study its uptake, and analyze its mechanism of action without needing a separate fluorescent label. The PEG6 component can also enhance the solubility and cell permeability of the final PROTAC molecule.
Antibody-Drug Conjugates (ADCs) are targeted therapies that link a potent cytotoxic drug to a monoclonal antibody, directing the drug specifically to cancer cells. targetmol.com The design and characterization of the linker used to attach the drug to the antibody is crucial for the ADC's performance.
In ADC research, this compound serves as a useful analytical tool. It can be used to create fluorescently labeled ADCs by conjugating it to the antibody. This fluorescent tag allows for the straightforward and accurate determination of critical quality attributes, such as the drug-to-antibody ratio (DAR), using fluorescence-based measurements. Furthermore, these fluorescently tagged ADCs are invaluable in preclinical studies to visualize and quantify antibody binding to target cells, internalization rates, and intracellular trafficking pathways, providing essential data for optimizing ADC design.
| Research Area | Application of this compound | Key Benefit |
| PROTACs | Used as a fluorescent, bifunctional linker for synthesizing PROTACs. gentaur.demedchemexpress.com | Enables tracking of the PROTAC in cells and assessment of its biological activity. |
| ADCs | Used to create fluorescently labeled antibodies for characterization. medchemexpress.comtargetmol.com | Facilitates measurement of drug-to-antibody ratio (DAR) and studies of cellular uptake. |
Studies on Molecular Tracking and Distribution in Cellular Systems
The primary application of this compound in this context is the covalent labeling and subsequent tracking of proteins and other amine-containing biomolecules within cellular environments. The bifunctional nature of the reagent, conferred by its two N-hydroxysuccinimide (NHS) ester groups, allows it to act as a fluorescent crosslinker. This capability is instrumental in studying protein-protein interactions and the spatial distribution of protein complexes.
Once introduced into permeabilized cells, the NHS esters react with primary amines (primarily the ε-amines of lysine residues) on proteins. This results in a non-specific, yet comprehensive, labeling of the cellular proteome. Research has shown that amine-reactive fluorescent esters can differentially label various subcellular compartments. nih.gov The resulting fluorescence pattern provides a detailed view of cellular architecture, illuminating structures such as the endoplasmic reticulum and the nucleus. nih.gov
By cross-linking near-neighbor proteins, the reagent can "freeze" transient interactions in place, allowing for the visualization and analysis of protein complexes within their native context. The bright and stable fluorescence of the attached fluorescein moiety enables researchers to track the distribution of these labeled proteins and complexes using fluorescence microscopy, providing insights into their localization and trafficking within the cell. creative-proteomics.com
Table 1: Illustrative Data from Cellular Distribution Studies
| Targeted Feature | Labeling Principle | Observed Distribution Pattern | Primary Research Goal |
|---|---|---|---|
| Total Proteome | Covalent conjugation to primary amines (e.g., Lysine) via NHS-ester reaction. | Broad, reticular cytoplasmic staining; high-intensity nucleoplasmic staining. nih.gov | Mapping general cellular architecture and providing ultrastructural context. nih.gov |
| Protein Complexes | Homobifunctional cross-linking of proximal proteins. | Discrete fluorescent puncta or localized regions corresponding to complex location. | Stabilizing and identifying protein-protein interactions in situ. nih.gov |
| Cell Surface Proteins | Use of membrane-impermeable crosslinker variants on live cells. | Fluorescence confined to the plasma membrane. | Identifying surface receptors and their spatial relationships. |
Research in Molecular Imaging and Cellular Visualization (non-clinical)
In the realm of non-clinical research, this compound serves as a powerful reagent for molecular imaging and the detailed visualization of cellular processes. Its utility is rooted in its ability to covalently attach a highly fluorescent tag to biological targets, enabling sensitive detection and imaging.
Real-Time Tracking of Biological Processes in Experimental Models
The ability to monitor dynamic cellular events as they unfold is crucial for understanding complex biological systems. While many imaging techniques require cell fixation, which provides only a static snapshot, the use of specific methodologies with reagents like this compound can facilitate the real-time tracking of molecular processes in living cells. nih.gov
One such application is in label transfer technologies, where a bifunctional reagent can transfer a label from a "bait" protein to an interacting "prey" protein. creative-proteomics.com This allows for the real-time monitoring of interaction kinetics. creative-proteomics.com Furthermore, photo-cross-linking techniques, which use light to activate the reactive groups of a probe, offer temporal control over the cross-linking reaction. researchgate.net By introducing a fluorescent, photo-activatable crosslinker into a live-cell system, researchers can initiate the cross-linking at a specific time point and observe the subsequent dynamic changes in protein localization or complex formation via fluorescence microscopy. researchgate.netmetwarebio.com This approach is invaluable for studying signal transduction pathways or the assembly and disassembly of protein machinery in response to stimuli.
Table 2: Research Findings from Real-Time Tracking Experiments
| Biological Process | Experimental Approach | Key Finding | Instrumentation |
|---|---|---|---|
| Protein-Protein Interaction Dynamics | Fluorescence Resonance Energy Transfer (FRET) using a donor-acceptor pair, one of which is a fluorescein-labeled protein. | Changes in FRET efficiency over time indicate association and dissociation of interacting partners. metwarebio.com | Live-Cell Fluorescence Microscope with FRET capabilities |
| Complex Assembly | Photo-activated cross-linking with a fluorescent bifunctional reagent. | Visualization of the recruitment of labeled subunits to a specific cellular location post-stimulus. researchgate.net | Total Internal Reflection Fluorescence (TIRF) Microscopy |
| Nanoparticle Uptake | Labeling of nanoparticles with this compound and incubation with live cells. | Observation of nanoparticle internalization and trafficking through endocytic pathways over time. arizona.edu | Confocal Laser Scanning Microscopy |
Multi-color Imaging Strategies with Complementary Fluorophores
To visualize the interplay between different cellular components simultaneously, researchers employ multi-color imaging strategies. This involves using multiple fluorophores with distinct spectral characteristics within the same sample. The fluorescein component of this compound has excitation and emission maxima of approximately 494 nm and 517 nm, respectively, placing it in the green part of the visible spectrum.
This makes it an ideal candidate for use alongside other fluorophores that emit in different spectral regions, such as blue, red, or far-red. A common strategy involves using this compound to label one target protein or structure, while a red-emitting fluorophore, such as a Rhodamine or a Silicon-Rhodamine (SiR) derivative conjugated to an antibody or another probe, is used to label a second structure. researchgate.netthermofisher.com For example, the cytoskeleton (tubulin) could be labeled with a red-fluorescent probe, while interacting motor proteins are cross-linked and labeled with the green-fluorescent this compound. This allows for the direct visualization of their co-localization and relative dynamics. Successful multi-color imaging relies on selecting fluorophores with minimal spectral overlap to prevent signal bleed-through between detection channels. goryochemical.com
Table 3: Complementary Fluorophores for Multi-color Imaging with Fluorescein
| Fluorophore Class | Example | Excitation (Ex) / Emission (Em) Maxima (nm) | Spectral Range | Potential Application |
|---|---|---|---|---|
| Fluorescein (Probe) | Fluorescein | ~494 / ~517 | Green | Labeling of target protein complexes. |
| Rhodamines | Texas Red®, TRITC | ~589 / ~615 | Red | Secondary antibody labeling of a co-localizing protein. thermofisher.com |
| Silicon-Rhodamines | SiR650, SiR700 | ~652 / ~672 | Far-Red | Live-cell staining of cytoskeletal elements (e.g., F-actin, microtubules). researchgate.net |
| Cyanine Dyes | Cy5 | ~649 / ~666 | Far-Red | Labeling of a distinct organelle or protein for co-localization studies. |
| Nuclear Stains | Hoechst 33342, DAPI | ~350 / ~461 | Blue | Counterstaining to visualize the cell nucleus for spatial reference. goryochemical.com |
Comparative Analysis and Methodological Advancements in Bioconjugation
Comparison with Other Fluorescent Labeling Reagents and Chemistries
Fluorescein-PEG6-bis-NHS ester utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines (-NH2), which are abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. thermofisher.comthermofisher.com This makes it a versatile tool for labeling a wide range of proteins. dcchemicals.comaxispharm.comaxispharm.com The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond under physiological to slightly alkaline pH conditions (pH 7.2-9). thermofisher.comnih.gov
In contrast, maleimide (B117702) chemistry specifically targets sulfhydryl groups (-SH) found in cysteine residues. biocompare.com This offers a higher degree of site-specificity, as cysteine residues are generally less abundant than lysine residues in proteins. nih.gov However, this can also be a limitation if the protein of interest lacks accessible cysteine residues. The reaction forms a stable thioether bond. dcchemicals.com
Isothiocyanate chemistry, exemplified by reagents like fluorescein (B123965) isothiocyanate (FITC), also targets primary amines. thermofisher.com While historically significant, NHS esters are often preferred as they are generally more reactive and the resulting amide bond is considered more stable than the thiourea (B124793) bond formed by isothiocyanates. researchgate.net A key challenge with NHS ester chemistry is its susceptibility to hydrolysis in aqueous solutions, a competing reaction that increases with pH. thermofisher.comresearchgate.net
Interactive Data Table: Comparison of Amine- and Thiol-Reactive Chemistries
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Isothiocyanate Chemistry |
| Target Group | Primary Amines (Lysine, N-terminus) thermofisher.comthermofisher.com | Sulfhydryls (Cysteine) biocompare.com | Primary Amines (Lysine, N-terminus) thermofisher.com |
| Resulting Bond | Amide thermofisher.com | Thioether dcchemicals.com | Thiourea researchgate.net |
| Optimal pH | 7.2 - 9 thermofisher.com | 6.5 - 7.5 | 9.0 - 9.5 |
| Key Advantage | Targets abundant functional groups. nih.gov | High site-specificity. biocompare.com | Established, historical method. |
| Key Disadvantage | Potential for heterogeneity due to multiple lysine sites; hydrolysis of the ester. thermofisher.comrsc.org | Requires accessible sulfhydryl groups, which may be limited or require reduction of disulfides. researchgate.net | Slower reaction rate and less stable bond compared to NHS esters. |
The hexaethylene glycol (PEG6) spacer in this compound is not merely a linker but a critical component that confers several advantageous properties to the final conjugate. Polyethylene (B3416737) glycol (PEG) linkers are widely incorporated in bioconjugation for several key reasons:
Enhanced Solubility: PEG is hydrophilic, and its inclusion significantly increases the water solubility of the labeled biomolecule. dcchemicals.compurepeg.comaxispharm.com This is particularly beneficial when working with hydrophobic dyes or proteins that may be prone to aggregation.
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the fluorescein dye from the target biomolecule. This can minimize potential interference of the dye with the biological activity of the protein, such as antigen-binding capacity in an antibody. nih.gov
Improved Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, is known to create a "stealth" effect, potentially reducing the immunogenicity of the labeled protein and prolonging its circulation time in vivo. purepeg.compurepeg.com
Minimized Dye-Induced Perturbations: Research has shown that attaching a dye via a PEG linker can minimize disturbances to membrane structures and dynamics compared to direct labeling on a lipid headgroup or acyl chain. nih.gov The linker helps to decouple the dye from the biomolecule, preserving its natural behavior. nih.govresearchgate.net
Strategies for Mitigating Heterogeneity in Conjugated Products
A significant challenge with amine-reactive chemistry, such as that used by NHS esters, is the generation of a heterogeneous product mixture. rsc.org Since proteins often have multiple surface-accessible lysine residues, the labeling reaction can result in a population of molecules with varying numbers of dye molecules attached (different drug-to-antibody ratios or DARs in the context of ADCs) and at different locations. rsc.orgnih.gov This heterogeneity can impact the conjugate's performance and complicates analytical characterization. nih.govtandfonline.com
Several strategies are employed to mitigate this issue:
Control of Reaction Stoichiometry: Carefully controlling the molar ratio of the labeling reagent to the protein can help guide the average number of labels per protein. rsc.org Titrating the labeling reagent to achieve an average of one label per protein molecule is a common approach, though it results in a statistical distribution of species. researchgate.net
Optimization of Reaction Conditions: Factors such as pH, temperature, and reaction time can influence the reactivity of specific lysine residues and the rate of hydrolysis of the NHS ester. Daiichi Sankyo researchers, for instance, found that conducting a conjugation at 4°C increased the proportion of a desired DAR4 species. oup.com
Site-Specific Conjugation: While not directly applicable to standard NHS ester chemistry on native proteins, the field is moving towards more controlled methods. These include engineering proteins to contain a single, highly reactive cysteine residue for maleimide chemistry or incorporating non-natural amino acids that allow for bioorthogonal reactions. rsc.orgnih.govbeilstein-journals.org These advanced methods produce more homogeneous conjugates, which are believed to have superior therapeutic potential. rsc.org
Purification: Following the conjugation reaction, purification steps are crucial to remove unconjugated reagents and to narrow down the heterogeneity of the product. nih.gov Techniques like size-exclusion chromatography or ion-exchange chromatography can be used to separate species based on size and charge, which are affected by the degree of labeling.
Development of "One-Pot" Labeling and Post-Reaction Processing Protocols
For example, a simplified method for labeling proteins on a cysteine residue involves precipitating the labeled protein in acetone, a solvent in which the unreacted fluorescein maleimide remains soluble. researchgate.net Other advancements involve the use of solid-phase approaches, where the biomolecule is immobilized on a resin. snmjournals.org This allows for the labeling reaction to occur, followed by simple washing steps to remove excess reagents before the purified, labeled molecule is cleaved from the resin. snmjournals.org Researchers have demonstrated that this solid-phase approach can be used for simultaneous radiolabeling and purification, significantly reducing the total time required. snmjournals.org
Furthermore, enzymatic ligation methods using enzymes like Sortase A and Butelase 1 are being combined in single-reaction mixtures to achieve selective, dual labeling of proteins at distinct sites in a one-pot reaction. nih.gov These advanced protocols often incorporate simplified purification steps, such as centrifugation-based size exclusion, to efficiently remove unincorporated dyes and enzymes. nih.gov While these specific enzymatic methods are not directly related to NHS-ester chemistry, they represent the broader trend towards more efficient, controlled, and integrated "one-pot" systems in bioconjugation.
Emerging Research Trajectories and Future Prospects
Challenges in Current Fluorescein-PEG6-bis-NHS Ester Application Methodologies
Despite its widespread use, the application of this compound is accompanied by several methodological challenges that can impact the precision and reliability of experimental outcomes. These challenges primarily revolve around the reactivity of the N-hydroxysuccinimide (NHS) ester groups and the intrinsic properties of the fluorescein (B123965) fluorophore.
A significant challenge in using this compound lies in the difficulty of controlling the exact location of labeling on target biomolecules. alphathera.com The NHS ester moieties react with primary amines, which are present at the N-terminus of proteins and on the side chains of lysine (B10760008) residues. nih.govmdpi.com Since most proteins contain numerous lysine residues on their surface, the use of a bifunctional NHS ester reagent often results in a random and heterogeneous mixture of conjugated products. alphathera.comnih.gov
| Challenge | Description | Consequence |
|---|---|---|
| Lack of Site-Specificity | NHS esters react with multiple lysine residues and the N-terminus on a protein's surface. nih.govmdpi.com | Inability to target a specific location; potential modification of functionally important sites. alphathera.com |
| Product Heterogeneity | The reaction yields a mixture of proteins with varying numbers of labels attached at different positions. nih.gov | Difficulties in data analysis and interpretation; poor batch-to-batch reproducibility. nih.gov |
| Intra- and Intermolecular Crosslinking | The two reactive ends can link different parts of the same protein or link multiple proteins together. creative-proteomics.com | Formation of protein polymers and aggregates complicates purification and analysis. thermofisher.com |
| Hydrolysis | NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction. mdpi.comescholarship.org | Reduced labeling efficiency; requires careful control of reaction pH and buffer composition. escholarship.orgcreative-proteomics.com |
Another major limitation is the photostability of the fluorescein component. rsc.org Photobleaching, the light-induced and irreversible destruction of a fluorophore, is a significant problem in fluorescence microscopy, particularly in advanced, long-term imaging applications. biocompare.comthermofisher.com Fluorescein is known to be susceptible to photobleaching, especially when exposed to the high-intensity light sources used in techniques like confocal and super-resolution microscopy. rsc.orgoxinst.comevidentscientific.com
Future Directions in Bifunctional Fluorescent Probe Design
To overcome the limitations of current probes, research is actively moving towards the rational design of more sophisticated bifunctional molecules. The goal is to create probes with improved control over the labeling process and photophysical properties tailored for next-generation applications.
A key area of development is the engineering of the linker that connects the two reactive groups. By moving from homobifunctional designs to heterobifunctional ones, researchers can achieve more controlled, sequential conjugations. thermofisher.com A common strategy involves combining an amine-reactive NHS ester with a thiol-reactive group, such as a maleimide (B117702). thermofisher.comd-nb.info This allows for a two-step labeling process: the more unstable NHS ester is reacted first with one protein, and after purification, the maleimide group is reacted with a cysteine residue on a second protein. thermofisher.com
Future designs aim for even greater control by creating linkers with tunable reactivity. This can be achieved by modifying the chemical structure of the reactive groups to modulate their reaction kinetics under physiological conditions. acs.org For example, developing activated esters with different leaving groups can fine-tune their selectivity for specific lysine residues based on the local microenvironment. acs.orgacs.org Furthermore, incorporating elements like polyethylene (B3416737) glycol (PEG) chains, as is done in this compound, can be further optimized to improve the solubility of the probe and the resulting conjugate, as well as to act as a flexible spacer of a defined length, which is critical for applications like FRET and structural modeling. escholarship.org
| Strategy | Description | Advantage |
|---|---|---|
| Heterobifunctional Linkers | Linkers with two different reactive groups (e.g., NHS ester and maleimide). d-nb.info | Enables controlled, two-step conjugation, minimizing self-polymerization. thermofisher.com |
| Tunable Reactive Groups | Modifying the chemical structure of electrophiles to alter their reactivity and selectivity. acs.org | Allows for more precise targeting of specific amino acid residues under physiological conditions. acs.org |
| Cleavable Linkers | Incorporating bonds (e.g., disulfide) that can be cleaved under specific conditions. | Allows for the release of conjugated molecules, useful in drug delivery and mass spectrometry. d-nb.info |
| Bio-orthogonal Chemistry | Using reactive groups that do not interact with native biological functionalities (e.g., click chemistry). nih.gov | Provides extremely high specificity and efficiency for labeling in complex biological environments. |
The development of new fluorescent probes is intrinsically linked to advances in imaging technology. Super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, place stringent demands on fluorophores. frontiersin.orgthermofisher.com For techniques like Stochastic Optical Reconstruction Microscopy (STORM), probes need to be photoswitchable and exhibit high photon output, while Stimulated Emission Depletion (STED) microscopy requires highly photostable dyes. thermofisher.comnumberanalytics.com While fluorescein itself is not ideal for these methods, the bifunctional linker concept is being adapted by replacing fluorescein with more robust and photoswitchable dyes. rsc.orgfrontiersin.org
Another exciting frontier is Expansion Microscopy (ExM), a technique that achieves super-resolution by physically expanding the biological sample after embedding it in a swellable polymer gel. mit.edubiotium.com A bifunctional probe like this compound could theoretically be used to anchor fluorescent signals to the protein matrix before expansion. However, the process involves harsh chemical treatments and a significant dilution of the fluorescent signal upon expansion, necessitating the use of exceptionally bright and photostable dyes to retain a usable signal. biotium.combiotium.com Future probe designs will focus on integrating fluorophores that can withstand the ExM process, enabling multicolor, nanoscale imaging of protein complexes with conventional microscopes. biotium.com
Potential for Novel Applications in Systems Biology and Multi-Omics Research
Bifunctional crosslinkers are powerful tools for systems biology, particularly in the field of proteomics. Chemical cross-linking coupled with mass spectrometry (CXMS) allows for the mapping of protein-protein interactions (PPIs) on a global scale. biorxiv.orgresearchgate.net By covalently capturing interacting proteins within a cell lysate, these probes provide a "snapshot" of the cellular interactome. creative-proteomics.com The PEG6 spacer in this compound provides a fixed distance constraint (approximately 29.1 Å) between the linked amino acids, which is valuable for computational modeling of protein complex structures.
The presence of the fluorescein moiety offers a unique advantage for multi-omics approaches. It allows for a parallel or sequential analysis using fluorescence-based methods. For example, cross-linked protein complexes could be isolated or tracked using fluorescence-activated cell sorting (FACS) or visualized in situ before being identified by mass spectrometry. This integration of imaging and proteomics data from the same sample could provide a more holistic understanding of cellular networks, linking spatial organization with interaction data. While the non-specific nature of NHS-ester cross-linking remains a challenge for data analysis, its use in broad, initial screens can generate valuable hypotheses about protein function and organization that can be further tested with more targeted approaches. creative-proteomics.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
